molecular formula C9H7NO2 B050700 Indolizine-6-carboxylic acid CAS No. 588720-42-7

Indolizine-6-carboxylic acid

Cat. No. B050700
M. Wt: 161.16 g/mol
InChI Key: JOVCSPPLSDQUOO-UHFFFAOYSA-N
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Description

Indolizine-6-carboxylic acid is part of the indolizine compound family, known for their interesting photoluminescent properties and relevance in synthetic chemistry for producing various bioactive molecules. These compounds are synthesized through various methods, including palladium-catalyzed acylation and copper-catalyzed annulation, to achieve functionalized structures for different applications.

Synthesis Analysis

The synthesis of Indolizine-6-carboxylic acid and related compounds involves innovative methods to create functionalized molecules. One approach includes the palladium-catalyzed oxidative C-H bond and C=C double bond cleavage for C-3 acylation of indolizines with α,β-unsaturated carboxylic acids, showcasing the compound's versatile reactivity and potential for modification (Yang et al., 2011). Another method involves copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids, highlighting a pathway to C-2 arylated indolizines from simple starting materials (Yang et al., 2012).

Molecular Structure Analysis

The molecular structure of Indolizine-6-carboxylic acid derivatives, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, exhibits unique photoluminescent properties. These properties are pH-dependent, showing a dramatic blue shift in fluorescence emission upon protonation, which is attributed to C-protonation and loss of aromaticity rather than the anticipated N-protonation (Outlaw et al., 2016).

Chemical Reactions and Properties

Indolizine compounds undergo various chemical reactions, including acylation and annulation, to introduce functional groups. These reactions are crucial for synthesizing biologically active molecules and developing materials with desired properties. For instance, the direct 3-acylation of indolizines with carboxylic acids has been developed, showcasing the practical synthesis of red light-releasable caged carboxylic acids (Watanabe et al., 2021).

Scientific Research Applications

  • Photoluminescent Materials : 6-Amino-8-cyanobenzo[1, 2-b]indolizines, derived from indolizine-6-carboxylic acid, demonstrate reversible pH-dependent optical properties. They exhibit a unique blue-shifted fluorescence emission upon protonation, which is attributed to C-protonation and loss of aromaticity. These findings suggest potential applications in photoluminescent materials (Outlaw et al., 2016).

  • Medical Applications : Indolizine derivatives, including indolizinecarboxylic acids, were explored for their potential as oral hypoglycemic agents. However, they did not show significant hypoglycemic activity. Interestingly, one derivative exhibited notable antineoplastic activity against Ehrlich ascites carcinoma, suggesting a potential role in cancer therapy (De & Saha, 1975).

  • Synthetic Chemistry : Propylphosphonic acid anhydride-mediated amidation of indolizine-2-carboxylic acids and their derivatives has been successfully used to synthesize indolizine-2-carboxamido and hydrazido derivatives, which have medicinal potential (Sekgota et al., 2021).

  • Dipeptide Mimetics : Indolizine-6-carboxylic acid derivatives have been used as scaffolds for the synthesis of dipeptide mimetics. This demonstrates their utility in the field of bioorganic chemistry (Millet et al., 1999).

  • Photouncaging of Functional Molecules : Indolizine derivatives, such as 3-acyl-2-methoxyindolizines, have been used for the photouncaging of alcohols and carboxylic acids under red light-emitting-diode light. This has applications in releasing bioactive molecules like anticancer drugs and fluorescent dyes (Watanabe et al., 2020).

  • Antibacterial Activities : Certain indolizine carboxylic acids have been shown to exhibit inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial therapies (Yu, 2012).

  • Fluorescent Sensors : Indolizine carboxylic acid derivatives have been used as fluorescent sensors for detecting metal ions like Cu^2+. This could have applications in environmental monitoring and biochemistry (An, 2012).

Safety And Hazards

Indolizine-6-carboxylic acid may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indolizine and its derivatives have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Thus, many approaches for their synthesis have been developed . Future research will likely focus on developing novel approaches for the synthesis of indolizine and its derivatives .

properties

IUPAC Name

indolizine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVCSPPLSDQUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626517
Record name Indolizine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolizine-6-carboxylic acid

CAS RN

588720-42-7
Record name Indolizine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AAA Almutaleb, AA Alabbasi - Journal of Physical Organic …, 2023 - Wiley Online Library
In this article, we present advances related to 1,3‐dipolar cycloadditions of generated pyridinium ylides and apply these results to specific 1,3‐dipolar cycloaddition reactions with …
Number of citations: 2 onlinelibrary.wiley.com
LV Muzychka, OV Muzychka… - Ukrainica …, 2022 - bioorganica.com.ua
An effective method for the synthesis of previously undescribed 1, 3, 4, 5, 6a, 7, 8, 9-octahydropyrimido [4, 5-e] indolizine-and 1, 3, 4, 5, 7, 8, 9, 10-octahydro-2H-pyrimido [5, 4-c] …
Number of citations: 0 bioorganica.com.ua
VB Rybakov, EV Babaev - Chemistry of Heterocyclic Compounds, 2014 - Springer
The treatment of 4,6-dimethyl-2-oxonicotinic nitrile, amide, and ethyl ester with p-bromophenacyl bromide produced N-alkyl isomers, which cyclized in the presence of mineral acids to …
Number of citations: 7 link.springer.com
DP Walker, DG Wishka, DW Piotrowski, S Jia… - Bioorganic & medicinal …, 2006 - Elsevier
… The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford 0.40 g (93%) of indolizine-6-carboxylic acid as a yellow solid: IR (diffuse …
Number of citations: 113 www.sciencedirect.com
TS Loseva, AD Yanina, EE Mikhlina… - Chemistry of Heterocyclic …, 1976 - Springer
… Indolizines VII, VIII, and XI are converted to 2-substituted indolizine-6-carboxylic acid hydrazides by brief (4 h) heating with a i0- to 20-fold (by weight) amount of hydrazine hydrate. …
Number of citations: 3 link.springer.com
L Bao, Y Yang, X Li, J Dong - Journal of Molecular Liquids, 2023 - Elsevier
Long-chain alkyl benzene (LAB), conventionally manufactured by petrochemical routes, is an important intermediate for the synthesis of high-value chemicals, especially detergents and …
Number of citations: 0 www.sciencedirect.com
A ALABBASI, NA Belkher, K Ahmida… - Journal of the Turkish …, 2023 - dergipark.org.tr
The protonation constants of the free ligands and the stability constants of binary and ternary complexes of bivalent metal ions of Ni(II) and Cu(II) with a biologically important amino acid …
Number of citations: 1 dergipark.org.tr

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